N-(4-Methylphenyl)-4-pentylbenzamide
Description
Properties
Molecular Formula |
C19H23NO |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-4-pentylbenzamide |
InChI |
InChI=1S/C19H23NO/c1-3-4-5-6-16-9-11-17(12-10-16)19(21)20-18-13-7-15(2)8-14-18/h7-14H,3-6H2,1-2H3,(H,20,21) |
InChI Key |
WRNBTZAOILXRGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Acyl Chloride-Amine Coupling
Procedure :
- Synthesis of 4-Pentylbenzoyl Chloride :
- Coupling with 4-Methylaniline :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82–89% |
| Purity (HPLC) | >98% |
| Reaction Time | 15 hours |
Advantages : High selectivity, scalable.
Limitations : Requires hazardous SOCl₂.
Carbodiimide-Based Coupling (DIC/HOBt)
Procedure :
- Activate 4-pentylbenzoic acid with N,N′-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) in DCM.
- Add 4-methylaniline and stir for 24 hours at 25°C.
- Quench with NaOH, extract with ethyl acetate, and purify via recrystallization.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Solvent | Dichloromethane |
| Catalyst | HOBt (1.1 equiv) |
Advantages : Mild conditions, avoids acyl chlorides.
Limitations : Moderate yields due to competing side reactions.
Solid-Phase Synthesis
Procedure :
- Immobilize 4-methylaniline on Wang resin via a linker.
- React with 4-pentylbenzoic acid using O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) in DMF.
- Cleave the product from the resin using trifluoroacetic acid (TFA).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–73% |
| Purity (LC-MS) | >95% |
| Scale | 0.1–5 mmol |
Advantages : High purity, automated potential.
Limitations : Costly reagents, limited scalability.
Catalytic Methyl Amidation with Fe₃O₄
Procedure :
- Mix 4-pentylbenzoic acid and N-methylaniline with Fe₃O₄ nanoparticles (10 mol%) and DABCO in acetonitrile.
- Heat at 85°C for 48 hours under nitrogen.
- Filter catalyst, concentrate, and purify via flash chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 88–92% |
| Catalyst Reusability | 10 cycles |
| TON (Turnover Number) | 920 |
Advantages : Sustainable, magnetically recoverable catalyst.
Limitations : Long reaction time.
Solvent-Free Mechanochemical Synthesis
Procedure :
- Combine 4-pentylbenzoic acid, 4-methylaniline, and N,N′-dicyclohexylcarbodiimide (DCC) in a ball mill.
- Grind at 30 Hz for 2 hours.
- Wash with ethanol to remove dicyclohexylurea (DCU).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Reaction Time | 2 hours |
| Energy Input | 30 Hz |
Advantages : No solvent waste, rapid.
Limitations : Specialized equipment required.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Acyl Chloride-Amine | 82–89 | >98 | High | Low |
| Carbodiimide (DIC/HOBt) | 75–80 | 95–97 | Moderate | Medium |
| Solid-Phase | 68–73 | >95 | Low | High |
| Fe₃O₄ Catalytic | 88–92 | >99 | High | Low |
| Mechanochemical | 85–90 | 97–99 | Moderate | Medium |
Key Findings :
- Fe₃O₄ Catalytic and Mechanochemical methods offer the best balance of yield and sustainability.
- Acyl Chloride-Amine remains the most scalable for industrial applications.
Recent Advancements
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)-4-pentylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-(4-Methylphenyl)-4-pentylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-4-pentylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares N-(4-Methylphenyl)-4-pentylbenzamide with structurally related benzamides, highlighting substituent effects on properties:
*Estimated based on molecular formula (C₁₉H₂₃NO).
Key Observations:
Alkyl Chain Length : The pentyl group in This compound likely increases hydrophobicity and melting point compared to analogs with shorter chains (e.g., methyl in 4-Methyl-N-(4-methylphenyl)benzamide ) .
Methoxy groups (e.g., 4-tert-Butyl-N-(4-methoxyphenyl)benzamide) enhance solubility in polar solvents due to increased polarity .
Halogen Effects: Bromine in 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide influences crystal packing via weak C–H⋯Br interactions, a phenomenon likely applicable to other halogenated analogs .
Crystallographic and Intermolecular Interactions
- Crystal Packing : In analogs like 4-Methyl-N-(4-methylphenyl)benzamide , weak C–H⋯O and π-π interactions dominate packing, leading to layered structures . For compounds with bulkier substituents (e.g., tert-butyl), steric hindrance may reduce packing efficiency .
- Dihedral Angles : In halogenated benzamides (e.g., ), dihedral angles between aromatic rings range around 56°, affecting molecular planarity and intermolecular interactions .
Spectroscopic and Functional Properties
- Fluorescence : Nitro-substituted benzamides (e.g., 4-Nitro-N-(4-nitrophenyl)benzamide ) exhibit fluorescence quenching due to electron-withdrawing effects, a property exploited in sensing applications .
- IR and NMR : Methyl and alkyl groups (e.g., in 4-Methyl-N-(4-methylphenyl)benzamide ) show characteristic C–H stretching (~2850 cm⁻¹ in IR) and upfield shifts in ¹H NMR (δ ~2.3 ppm for methyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
